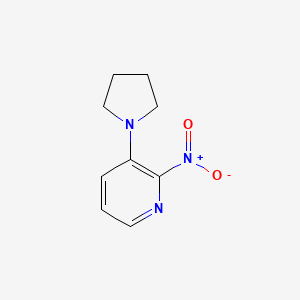
2-Nitro-3-(pyrrolidin-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-3-(pyrrolidin-1-yl)pyridine is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
Research indicates that compounds similar to 2-nitro-3-(pyrrolidin-1-yl)pyridine exhibit significant anticancer properties. The nitro group is hypothesized to play a crucial role in redox reactions, which can influence cellular processes leading to apoptosis in cancer cells . For instance, studies have shown that derivatives of pyridine can inhibit key signaling pathways associated with tumor growth.
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities. The presence of the nitro group enhances the ability of the molecule to interact with microbial targets, potentially disrupting their cellular functions. This has led to investigations into its efficacy against various bacterial strains and fungi.
Central Nervous System (CNS) Disorders
Pyrrolidine derivatives have been recognized for their ability to modulate neurotransmitter systems, making them candidates for treating CNS disorders . Specifically, compounds incorporating the pyrrolidine moiety have shown promise as selective inhibitors for glycine transporters, which are implicated in schizophrenia and other neuropsychiatric conditions .
Building Blocks in Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex molecules. It can participate in various coupling reactions, including Suzuki cross-coupling and nucleophilic substitutions, facilitating the creation of novel heterocycles with potential pharmacological activities .
Ligands in Coordination Chemistry
The compound's nitrogen atoms can act as ligands in coordination complexes, which are essential in catalysis and material science applications. Its ability to form stable complexes with transition metals opens avenues for developing new catalytic systems .
Case Studies
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 2-Nitro-3-(pyrrolidin-1-yl)pyridine, and what key reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:
- Nitro-group introduction : Electrophilic aromatic nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
- Pyrrolidine coupling : Nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the pyrrolidine moiety.
Key factors affecting yield:
- Temperature : Elevated temperatures (80–120°C) improve coupling efficiency but may risk decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrrolidine .
- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve regioselectivity .
Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| 1 | 3-Bromo-2-nitropyridine, Pd₂(dba)₃, pyrrolidine | Pyrrolidine coupling | Use degassed solvents to prevent catalyst poisoning |
| 2 | Hydrolysis (NaOH/EtOH) | Purification | Monitor pH to avoid nitro-group reduction |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR :
- UV-Vis Spectroscopy :
- Mass Spectrometry (HRMS) :
Advanced Research Questions
Q. How can conflicting data in the literature regarding the reactivity of this compound be resolved?
Methodological Answer: Contradictions often arise from:
- Solvent effects : Polar solvents stabilize charge-separated intermediates, altering reaction pathways (e.g., nucleophilic vs. radical mechanisms).
- Impurity profiles : Residual Pd catalysts (from coupling reactions) may catalyze side reactions. Use ICP-MS to quantify metal traces .
- pH-dependent stability : Nitro groups are prone to reduction under acidic/basic conditions. Monitor pH during storage and reactions using in-situ Raman spectroscopy .
Resolution Strategy
| Contradiction | Probable Cause | Experimental Validation |
|---|---|---|
| Variable catalytic activity | Residual Pd content | Conduct ICP-MS and compare with activity trends |
| Discrepant UV spectra | Solvent polarity effects | Replicate experiments in anhydrous vs. aqueous conditions |
Q. What strategies optimize the catalytic performance of nitrogen-doped carbon materials using pyridine derivatives like this compound?
Methodological Answer: Pyridine derivatives enhance oxygen reduction reaction (ORR) activity in fuel cells via:
- Microporous structure design : Increases active site accessibility. Use templated carbonization (e.g., SiO₂ templates) to control pore size .
- Nitrogen doping : Pyridine-N (398–401 eV in XPS) improves electron transfer. Optimize pyrolysis temperature (800–1000°C) to maximize N retention .
- Synergistic effects : Combine with transition metals (e.g., Fe) to form Fe-N₄ active sites. Use EXAFS to confirm coordination environments .
Performance Metrics
| Parameter | Optimal Range | Characterization Technique |
|---|---|---|
| Pyrolysis Temp | 900°C | TGA-DSC |
| BET Surface Area | >800 m²/g | N₂ adsorption isotherms |
| N-doping Level | 4–6 at% | XPS |
Q. How do steric and electronic effects of the nitro group influence the biological activity of this compound derivatives?
Methodological Answer:
- Steric effects : The nitro group’s bulkiness hinders binding to enzyme active sites. Use molecular docking (e.g., AutoDock Vina) to compare binding poses with non-nitro analogs .
- Electronic effects : The electron-withdrawing nitro group reduces basicity of the pyridine N, altering protonation states. Measure pKa shifts via potentiometric titration .
- Bioactivity assays : Test against cancer cell lines (e.g., HeLa) with/without nitro-reductase enzymes to assess prodrug potential .
属性
CAS 编号 |
1407153-35-8 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.2 g/mol |
IUPAC 名称 |
2-nitro-3-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)9-8(4-3-5-10-9)11-6-1-2-7-11/h3-5H,1-2,6-7H2 |
InChI 键 |
JDGVVTHJDQLXGP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(N=CC=C2)[N+](=O)[O-] |
规范 SMILES |
C1CCN(C1)C2=C(N=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















